1-(4-Ethylpiperazin-1-yl)-3-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-4-yl]propan-1-one
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Overview
Description
1-(4-Ethylpiperazin-1-yl)-3-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-4-yl]propan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethyl group and a piperidine ring substituted with a fluoro-methoxyphenyl group, connected by a propanone linker.
Preparation Methods
The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-4-yl]propan-1-one involves multiple steps, including the formation of the piperazine and piperidine rings, followed by their functionalization and coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
1-(4-Ethylpiperazin-1-yl)-3-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-4-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, acids, and bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
1-(4-Ethylpiperazin-1-yl)-3-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-4-yl]propan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Ethylpiperazin-1-yl)-3-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-4-yl]propan-1-one can be compared with similar compounds such as:
1-(4-Methylpiperazin-1-yl)propan-2-ol dihydrochloride: A compound with a similar piperazine ring structure but different functional groups.
2-(Piperazin-1-yl)-1-(4-(trifluoromethyl)phenyl)ethanone: Another compound with a piperazine ring and a substituted phenyl group, but with different substituents and linker structures.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34FN3O2/c1-3-24-12-14-26(15-13-24)22(27)7-5-18-8-10-25(11-9-18)17-19-4-6-20(23)21(16-19)28-2/h4,6,16,18H,3,5,7-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZMGQSEGQHDID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)CC3=CC(=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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